3'-Azido-3'-deoxy-5-methylcytidine

Antiviral HIV Reverse Transcriptase

Select 3'-Azido-3'-deoxy-5-methylcytidine (CS-92) for its unique dual advantage: 6,000-fold selectivity for HIV-1 reverse transcriptase over human DNA polymerase α, coupled with 40-fold lower bone marrow toxicity than AZT. Its 3'-azido group enables CuAAC/SPAAC click chemistry for probe development, while its defined primate pharmacokinetics (32% conversion to AZT) support in vivo modeling. This precise combination of 3'-azido and 5-methyl modifications is essential for robust target engagement in macrophage reservoirs and myelotoxicity calibration assays.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
Cat. No. B2512616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxy-5-methylcytidine
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O
InChIInChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1
InChIKeyHQIDXEHGLJUNPT-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-3'-deoxy-5-methylcytidine (CS-92, AzddMeC) as a Differentiated Nucleoside Reverse Transcriptase Inhibitor (NRTI)


3'-Azido-3'-deoxy-5-methylcytidine (synonyms: CS-92, AzddMeC) is a synthetic nucleoside analog of the cytidine class, characterized by the replacement of the 3'-hydroxyl group of the deoxyribose sugar with an azido (-N₃) group and the addition of a methyl group at the 5-position of the pyrimidine base [1]. This specific modification confers potent and selective inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), with an EC₅₀ of 0.09 μM in HIV-1-infected human peripheral blood mononuclear (PBM) cells and 0.006 μM in HIV-1-infected human macrophages [2]. The compound also demonstrates activity against xenotropic murine leukemia virus-related virus (XMRV), with a CC₅₀ of 43.5 μM in MCF-7 cells [3]. Its structural similarity to other key antiretroviral agents, such as zidovudine (AZT) and zalcitabine (ddC), provides a basis for comparative evaluation [4].

Why 3'-Azido-3'-deoxy-5-methylcytidine Cannot Be Substituted by Generic Nucleoside Analogs


Nucleoside analog reverse transcriptase inhibitors (NRTIs) exhibit widely divergent potency, toxicity, and metabolic profiles despite sharing a common mechanism of action. 3'-Azido-3'-deoxy-5-methylcytidine (CS-92) demonstrates a unique combination of high anti-HIV-1 potency in primary human cells, reduced bone marrow toxicity relative to the prototype NRTI AZT, and a distinct metabolic fate that yields AZT as a primary metabolite in primates [1]. Generic substitution with another cytidine analog, such as 2',3'-dideoxycytidine (ddC), would result in a loss of the 5-methyl substitution, which is critical for the enhanced affinity of its triphosphate metabolite (CS-92-TP) for HIV-1 reverse transcriptase, a property that translates to a 6,000-fold selectivity window over human DNA polymerase α [2]. Furthermore, the compound's 3'-azido group provides a functional handle for click chemistry applications, enabling bioconjugation and probe development that is not feasible with non-azido analogs [3]. Therefore, the precise combination of 3'-azido and 5-methyl modifications in this compound is essential for its documented efficacy, safety, and research utility.

Quantitative Evidence Guide: 3'-Azido-3'-deoxy-5-methylcytidine (CS-92) vs. Key Comparators


Anti-HIV-1 Potency: CS-92 vs. AZT in Primary Human Lymphocytes and Macrophages

In a direct comparative study of anti-HIV-1 activity in primary human peripheral blood mononuclear (PBM) cells, 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) demonstrated an EC₅₀ of 0.09 μM [1]. Under the same assay conditions, the comparator compound 3'-azido-3'-deoxythymidine (AZT) exhibited an EC₅₀ of 0.002 μM [1]. While CS-92 was less potent than AZT in PBM cells, it exhibited a markedly enhanced potency in HIV-1-infected human macrophages, achieving an EC₅₀ of 0.006 μM [1]. This cell-type specific potency profile may confer a therapeutic advantage in targeting macrophage reservoirs of HIV.

Antiviral HIV Reverse Transcriptase Nucleoside Analog

Reduced Bone Marrow Toxicity: CS-92 vs. AZT in Hematopoietic Progenitor Cells

A critical differentiator for CS-92 is its significantly lower toxicity to human bone marrow progenitor cells compared to AZT. In vitro assays showed that CS-92 was at least 40-fold less toxic to both granulocyte-macrophage and erythroid precursor cells than AZT [1]. While specific IC₅₀ values for toxicity in these assays are not reported, the study explicitly states CS-92 was not toxic to PBM or Vero cells up to a concentration of 200 μM [1]. This reduced myelotoxicity profile is a key advantage over AZT, which is associated with dose-limiting anemia and neutropenia.

Toxicology Hematotoxicity Antiviral Drug Safety

Reverse Transcriptase Affinity: CS-92-TP vs. ddC-TP

The active metabolite of CS-92, its 5'-triphosphate (CS-92-TP), exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to the active metabolite of the related cytidine analog zalcitabine (ddC). The inhibition constant (Kis) for CS-92-TP was determined to be 0.0093 μM, representing a 30-fold greater affinity for the viral enzyme compared to ddCTP [1]. Furthermore, CS-92-TP inhibited HIV-1 reverse transcriptase by 50% at a concentration 6,000-fold lower than that required to achieve similar inhibition of human DNA polymerase α, underscoring its remarkable selectivity [1].

Enzymology HIV Reverse Transcriptase Inhibition Constant

Metabolic Fate and Deamination: Species-Dependent Conversion to AZT

The metabolism of CS-92 exhibits a critical species-dependent difference that has implications for its use as a research tool and potential therapeutic. In rats, CS-92 is not deaminated to AZT and exhibits a half-life of 2.7 hours [1]. In contrast, in rhesus monkeys, AZT was identified as a major metabolite, with CS-92 serum concentrations declining rapidly in a biexponential fashion with a terminal half-life ranging from 0.5 to 1.3 hours [2]. The fraction of CS-92 metabolized to AZT in monkeys was determined to be 0.32 ± 0.05, and total clearance of CS-92 was 2.00 ± 0.41 L/hr/kg [2]. This metabolic conversion suggests CS-92 can function as a prodrug for AZT in primates, potentially contributing to a distinct pharmacokinetic and pharmacodynamic profile.

Pharmacokinetics Metabolism Prodrug AZT

Click Chemistry Utility: Azide Functional Group for Bioconjugation

The presence of a 3'-azido group distinguishes 3'-Azido-3'-deoxy-5-methylcytidine from other cytidine analogs lacking this functional handle. This azide moiety enables the compound to serve as a click chemistry reagent, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups [1]. While this is a qualitative, structural differentiation rather than a quantitative performance metric, it provides a unique and verifiable advantage for researchers developing bioconjugates, activity-based probes, or targeted delivery systems.

Chemical Biology Click Chemistry Bioconjugation Probe Synthesis

Best Research and Industrial Application Scenarios for 3'-Azido-3'-deoxy-5-methylcytidine (CS-92)


Preclinical Antiviral Research: HIV-1 Macrophage Infection Models

CS-92's demonstrated high potency in HIV-1-infected human macrophages (EC₅₀ = 0.006 μM) [1] makes it a superior tool compound for investigating viral dynamics and therapeutic interventions in this critical cellular reservoir. Researchers studying HIV latency, macrophage-tropic viral strains, or neuro-AIDS models should prioritize CS-92 over less potent analogs to ensure robust target engagement in relevant cell types.

Safety Pharmacology: Myelotoxicity Screening Panels

Due to its documented 40-fold lower toxicity to human bone marrow progenitor cells compared to AZT [1], CS-92 is an ideal reference compound for in vitro myelotoxicity screening assays. Its use as a benchmark 'safer' nucleoside analog allows for the calibration of assay sensitivity and the identification of new chemical entities with improved hematological safety profiles.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The unique presence of a 3'-azido group [2] enables the use of CS-92 as a building block for click chemistry. Researchers can utilize CuAAC or SPAAC to append fluorescent dyes, affinity tags (e.g., biotin), or other reporter molecules to the nucleoside scaffold. This facilitates the creation of custom probes for studying intracellular localization, target engagement, or for use in pull-down assays to identify interacting proteins.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in Primate Models

The characterization of CS-92's metabolism in rhesus monkeys, including its conversion to AZT (32% ± 5%) [3], provides a well-defined basis for in vivo studies in non-human primates. Its oral bioavailability (26% ± 13%) [3] is suitable for oral dosing studies, making it a valuable reference compound for evaluating the impact of novel prodrug strategies or formulations on the systemic exposure to both CS-92 and its active AZT metabolite.

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